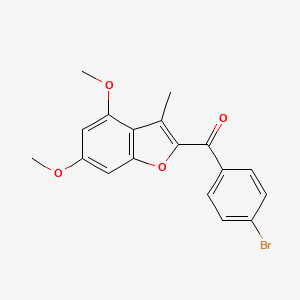
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4,6-dimethoxy-3-methylbenzofuran under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
化学反応の分析
Types of Reactions
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the benzofuran scaffold.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involved in microbial growth and proliferation. The benzofuran core is known to disrupt microbial cell walls, leading to cell death .
類似化合物との比較
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy groups enhances its reactivity and potential for further functionalization .
特性
CAS番号 |
180406-41-1 |
|---|---|
分子式 |
C18H15BrO4 |
分子量 |
375.2 g/mol |
IUPAC名 |
(4-bromophenyl)-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C18H15BrO4/c1-10-16-14(22-3)8-13(21-2)9-15(16)23-18(10)17(20)11-4-6-12(19)7-5-11/h4-9H,1-3H3 |
InChIキー |
LTDQGCFMTVHZKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















